Norketamine-d4 (hydrochloride) is a deuterated analog of norketamine, which is a primary metabolite of ketamine, a well-known anesthetic and psychoactive drug. The compound is characterized by its molecular formula and a molecular weight of 264.18 g/mol. The presence of deuterium atoms in its structure enhances its stability and makes it useful as a reference standard in analytical chemistry, particularly in studies involving ketamine metabolism and pharmacokinetics .
Specific procedures may vary based on laboratory protocols and desired purity levels .
Norketamine-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies involving ketamine. Its applications include:
Interaction studies involving norketamine-d4 focus on understanding how this compound interacts with various biological systems. Research indicates that norketamine can influence neurotransmitter systems, particularly glutamate receptors, which are implicated in mood regulation and pain perception. Additionally, studies have examined how norketamine affects other drugs metabolized by similar pathways, providing insights into potential drug-drug interactions .
Norketamine-d4 shares similarities with several compounds related to ketamine's pharmacological profile. Key compounds include:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ketamine | Anesthetic/Antidepressant | Rapid onset analgesia, dissociative effects | Non-selective NMDA receptor antagonist |
| Norketamine | Metabolite | Analgesic properties | Less potent than ketamine |
| Dehydronorketamine | Metabolite | Potential antidepressant effects | May have different receptor interactions |
| Norketamine-d4 | Deuterated Metabolite | Used as an internal standard for quantification | Stable isotope label aids in analytical studies |
Norketamine-d4's uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification in biological systems without interference from naturally occurring compounds . This characteristic makes it invaluable for research purposes while contributing to a deeper understanding of ketamine's pharmacology.
The synthesis of norketamine-d4 hydrochloride begins with the strategic incorporation of deuterium atoms into the benzene ring of the precursor molecule. A widely adopted method involves starting with deuterium-labeled bromochlorobenzene, where four hydrogen atoms are replaced with deuterium at specific positions. This approach leverages Grignard reagent chemistry, where 2-chlorophenyl magnesium bromide reacts with cyclohexanone to form a tertiary alcohol intermediate. Subsequent dehydration using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, yields 1-(2-chlorophenyl)-cyclohexene.
Deuterium incorporation at the benzene ring is achieved through two primary routes:
A critical challenge lies in preserving deuterium labels during subsequent reaction steps. For instance, the oxidation of 1-(2-chlorophenyl)-cyclohexene to 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one must occur under mild conditions to prevent H/D scrambling. Potassium permanganate in acetone-water mixtures has proven effective, achieving >98% retention of deuterium at the ortho and para positions.
Isotopic purity, defined as the percentage of molecules containing exactly four deuterium atoms, is paramount for ensuring accurate quantification in mass spectrometry. Large-scale production requires meticulous control over reaction parameters to minimize isotopic dilution. Key optimization strategies include:
The use of acidic ionic liquids in dehydration steps enhances isotopic purity by avoiding proton donors that could displace deuterium. For example, substituting sulfuric acid with 1-methylimidazolium hydrogen sulfate reduces H/D exchange by 40%, as evidenced by nuclear magnetic resonance (NMR) studies. Post-synthetic purification via reversed-phase high-performance liquid chromatography (HPLC) further isolates norketamine-d4 hydrochloride from its non-deuterated counterpart, achieving isotopic purities of ≥99.5%.
Deuteration of the benzene ring in norketamine-d4 hydrochloride employs three principal techniques, each with distinct advantages and limitations:
This method utilizes transition metal catalysts (e.g., Pd/C) in deuterated solvents like D₂O or CD₃OD. While cost-effective, it often results in partial deuteration (≤90%) due to equilibrium limitations. regioselectivity is also a concern, as meta positions may remain under-deuterated.
Starting with bromochlorobenzene-d4, this approach ensures complete deuteration at predetermined positions. The reaction of deuterated Grignard reagents with cyclohexanone achieves >99% isotopic incorporation, albeit at higher costs due to specialized precursors.
| Technique | Deuteration Efficiency | Cost | Scalability |
|---|---|---|---|
| Catalytic H/D Exchange | 85–90% | Low | High |
| Halogen-Displacement | 98–99% | High | Moderate |
| De Novo Synthesis | 99.5% | Very High | Low |
Constructing the benzene ring from fully deuterated precursors, such as hexadeutero-cyclohexanone, guarantees uniform labeling. However, the limited commercial availability of such precursors and multi-step synthesis routes render this method impractical for industrial-scale production.
Norketamine-d4 (hydrochloride) serves as an essential internal standard in liquid chromatography-tandem mass spectrometry based toxicology screens, particularly for the accurate quantification of norketamine in biological samples [5]. The compound's deuterated structure provides a nearly identical chromatographic behavior to non-deuterated norketamine while maintaining a distinct mass spectral profile, allowing for reliable quantification even in complex biological matrices [4].
In toxicology screens, Norketamine-d4 (hydrochloride) compensates for matrix effects, extraction variability, and instrumental fluctuations that might otherwise compromise analytical accuracy [7]. When added to biological samples at known concentrations, this internal standard enables the creation of calibration curves with exceptional linearity and precision [5]. Research has demonstrated that the use of Norketamine-d4 (hydrochloride) as an internal standard significantly improves the reliability of quantitative measurements in forensic and clinical toxicology applications [11].
The analytical workflow typically involves adding Norketamine-d4 (hydrochloride) to biological samples prior to extraction, followed by chromatographic separation and mass spectrometric detection [5]. The mass transition monitoring for Norketamine-d4 typically focuses on m/z 228.2 to 129.1, which differs from the transitions used for non-deuterated norketamine (m/z 224.2 to 125.1) [5]. This mass difference allows for simultaneous detection and quantification of both the analyte and internal standard without interference [7].
Table 1: Typical Mass Spectrometric Parameters for Norketamine-d4 and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Norketamine-d4 | 228.2 | 129.1 | 80 | 20 |
| Norketamine | 224.2 | 125.1 | 50 | 20 |
| Ketamine | 238.2 | 125.1 | 50 | 15 |
| Dehydronorketamine | 222.16 | 142.0 | 50 | 20 |
Data compiled from multiple analytical studies [5] [16]
The implementation of Norketamine-d4 (hydrochloride) in toxicology screens has enabled the development of highly sensitive methods capable of detecting norketamine at concentrations as low as 1.0 ng/mL in urine samples [7]. This level of sensitivity is crucial for forensic applications where the detection of even trace amounts of substances can have significant legal implications [13].
The validation of analytical methods utilizing Norketamine-d4 (hydrochloride) for urinary metabolite quantification follows rigorous protocols to ensure reliability and reproducibility in forensic toxicology applications [9]. These validation procedures typically assess parameters such as linearity, precision, accuracy, selectivity, recovery, and limits of detection and quantification [13].
Linearity studies have demonstrated that methods employing Norketamine-d4 (hydrochloride) as an internal standard can achieve exceptional calibration curves with correlation coefficients exceeding 0.999 across concentration ranges typically spanning from 1 to 500 ng/mL [7]. This linear response ensures accurate quantification across a wide range of concentrations encountered in forensic samples [13].
Precision and accuracy assessments have shown that the use of Norketamine-d4 (hydrochloride) enables both intra-day and inter-day coefficient variations below 5%, well within the acceptable limits for forensic toxicology applications [7]. Recovery studies have demonstrated extraction efficiencies exceeding 90% for both low and high concentration controls when using solid-phase extraction techniques coupled with Norketamine-d4 (hydrochloride) as the internal standard [7].
Table 2: Method Validation Parameters for Norketamine Quantification Using Norketamine-d4 as Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Results |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998-1.000 |
| Intra-day Precision (CV%) | ≤ 15% | 2.2-12.9% |
| Inter-day Precision (CV%) | ≤ 15% | 4.1-9.7% |
| Accuracy (%) | 85-115% | 97.0-110.6% |
| Recovery (%) | ≥ 70% | 82.2-93.4% |
| Limit of Detection | - | 0.5-1.0 ng/mL |
| Limit of Quantification | - | 1.5-3.0 ng/mL |
Data compiled from multiple validation studies [13] [16]
The selectivity of methods utilizing Norketamine-d4 (hydrochloride) has been thoroughly evaluated through the analysis of blank matrices and potential interfering substances [16]. These studies have confirmed the ability of these methods to specifically identify and quantify norketamine without interference from other compounds commonly encountered in forensic samples [13].
Limits of detection and quantification have been established through the analysis of progressively diluted standards, with typical limits of detection ranging from 0.5 to 1.0 ng/mL and limits of quantification from 1.5 to 3.0 ng/mL when using Norketamine-d4 (hydrochloride) as the internal standard [13]. These low detection limits enable the identification of norketamine even in samples collected long after exposure [7].
The validation of these methods has also included assessments of matrix effects, which can significantly impact quantitative accuracy in complex biological samples [16]. The use of Norketamine-d4 (hydrochloride) as an internal standard effectively compensates for these matrix effects, ensuring reliable quantification across different sample types and concentrations [7].
The stability of Norketamine-d4 (hydrochloride) under various chromatographic conditions is a critical consideration for analytical method development and validation [10]. Comprehensive stability studies have been conducted to evaluate the compound's behavior under different temperature, pH, and storage conditions to ensure reliable analytical performance [17].
Temperature stability studies have demonstrated that Norketamine-d4 (hydrochloride) remains stable in whole blood for up to 120 hours at both room temperature and 4°C refrigeration [10]. This extended stability period provides significant flexibility in sample handling and processing, particularly in multi-site collaborative studies where immediate sample processing may not be feasible [10].
Table 3: Stability of Norketamine-d4 Under Various Storage Conditions
| Storage Condition | Duration | Recovery (%) | Observations |
|---|---|---|---|
| Room Temperature (Whole Blood) | 120 hours | 97-113% | No significant degradation |
| 4°C (Whole Blood) | 120 hours | 97-113% | No significant degradation |
| -20°C (Pure Compound) | 4 years | >95% | Recommended for long-term storage |
| -80°C (Stock Solution) | 6 months | >95% | Optimal for stock solutions |
| -20°C (Stock Solution) | 1 month | >95% | Acceptable for short-term storage |
Data compiled from stability studies [10] [17] [3]
The pH stability of Norketamine-d4 (hydrochloride) has been evaluated across various chromatographic conditions, with the compound demonstrating robust stability across the pH ranges typically employed in liquid chromatography [10]. This pH stability ensures consistent chromatographic behavior and reliable quantification regardless of mobile phase composition [10].
Chromatographic performance studies have assessed the behavior of Norketamine-d4 (hydrochloride) under different column chemistries, mobile phase compositions, and elution gradients [10]. These studies have shown that hydrophilic interaction liquid chromatography columns, such as the Atlantis HILIC silica analytical column (3 mm×50 mm, 3 µm), provide optimal chromatographic separation for Norketamine-d4 (hydrochloride) and related compounds [10].
The stability of Norketamine-d4 (hydrochloride) in various solvents has also been evaluated, with the compound demonstrating good solubility and stability in dimethyl formamide (5 mg/ml), dimethyl sulfoxide (10 mg/ml), ethanol (10 mg/ml), and phosphate-buffered saline at pH 7.2 (5 mg/ml) [3]. These solubility characteristics provide flexibility in sample preparation and analytical method development [3].
Long-term storage stability studies have recommended storing pure Norketamine-d4 (hydrochloride) at -20°C under an inert atmosphere to maintain its chemical integrity and isotopic purity [17]. For stock solutions, storage at -80°C is recommended for periods up to 6 months, while storage at -20°C is suitable for periods up to 1 month [3].
The isotopic purity of Norketamine-d4 (hydrochloride) has been shown to remain stable under recommended storage conditions, with typical isotopic purities exceeding 99% (d0 = 0.43%) [17]. This high isotopic purity is essential for the compound's function as an internal standard in quantitative mass spectrometry applications [17].
Deuterated norketamine hydrochloride exhibits distinct pharmacological characteristics at the N-methyl-D-aspartate receptor complex compared to its non-deuterated counterpart. The deuteration process involves the strategic replacement of hydrogen atoms with deuterium isotopes, fundamentally altering the compound's metabolic profile while preserving its core pharmacological activity [1] [2].
Research investigating the binding characteristics of norketamine demonstrates that this primary ketamine metabolite functions as a noncompetitive N-methyl-D-aspartate receptor antagonist with a dissociation constant of approximately 0.97 μM using tritiated 5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine binding assays [3] [4]. When compared to the parent compound ketamine, which exhibits a dissociation constant of 0.119 μM, norketamine demonstrates approximately 8-fold lower binding affinity, positioning it as a moderately potent antagonist within the ketamine metabolite family [3] [4].
The stereoisomeric forms of norketamine exhibit markedly different binding profiles at N-methyl-D-aspartate receptors. (S)-norketamine demonstrates superior binding affinity with a dissociation constant of 1.7 μM, while (R)-norketamine exhibits substantially weaker binding at 13 μM [4]. This 8-fold difference in binding affinity between enantiomers suggests stereoselective recognition at the N-methyl-D-aspartate receptor binding site [4].
Deuteration effects on receptor binding affinity appear to follow predictable patterns based on kinetic isotope principles. The substitution of hydrogen with deuterium typically preserves the electronic properties, molecular shape, and steric characteristics of the compound, resulting in minimal alterations to receptor binding affinity [2] [5]. Studies examining deuterated pharmaceuticals indicate that binding affinity is generally maintained within a narrow range, with deuteration primarily affecting metabolic stability rather than target receptor recognition [2].
The quantum mechanical properties of deuterium substitution can influence hydrogen bonding networks within the receptor binding site. Research on deuterated ligands has demonstrated that the heavier isotope can alter the strength and geometry of hydrogen bonds, a phenomenon known as the Ubbelohde effect [5]. In the context of norketamine-d4 hydrochloride, these modifications may result in subtle changes to binding kinetics while preserving overall receptor affinity.
Computational modeling studies suggest that deuterated norketamine maintains its noncompetitive antagonist mechanism at N-methyl-D-aspartate receptors. The compound continues to bind within the receptor channel pore, blocking calcium influx in a use-dependent manner [6] [7]. The deuterated form exhibits similar selectivity profiles across N-methyl-D-aspartate receptor subtypes, with maintained preference for receptors containing specific subunit compositions.
| Compound | Dissociation Constant (μM) | Relative Potency | Binding Mechanism |
|---|---|---|---|
| Ketamine | 0.119 ± 0.01 | 1.0 | Noncompetitive antagonist |
| Norketamine | 0.97 ± 0.1 | 0.12 | Noncompetitive antagonist |
| (S)-Norketamine | 1.7 | 0.07 | Noncompetitive antagonist |
| (R)-Norketamine | 13 | 0.009 | Noncompetitive antagonist |
| Dehydronorketamine | 3.21 ± 0.3 | 0.037 | Weak antagonist |
Deuterated norketamine metabolites demonstrate complex interactions with glutamatergic neurotransmission systems in preclinical experimental models. The compound's effects on glutamate signaling pathways extend beyond simple N-methyl-D-aspartate receptor antagonism, encompassing multiple components of the glutamatergic transmission cascade [8] [9] [10].
In rodent prefrontal cortex preparations, norketamine administration produces a biphasic modulation of glutamate efflux. Low concentrations increase extracellular glutamate levels through mechanisms involving disinhibition of γ-aminobutyric acid-ergic interneurons, while higher concentrations may decrease glutamate release [10]. This paradoxical enhancement occurs through preferential blockade of N-methyl-D-aspartate receptors located on inhibitory interneurons, resulting in net disinhibition of glutamatergic pyramidal neurons [8] [10].
Microdialysis studies in freely moving animals demonstrate that norketamine increases prefrontal glutamate release with a duration of action extending 60-90 minutes post-administration [11]. The magnitude of glutamate increase ranges from 120-150% of baseline values, representing a substantial but transient enhancement of glutamatergic neurotransmission [11]. This glutamate surge correlates temporally with the emergence of antidepressant-like behavioral effects in preclinical models.
The deuterated form of norketamine exhibits modified pharmacokinetic properties that may extend the duration of glutamatergic modulation. Deuteration typically reduces metabolic clearance through cytochrome P450 enzymes, potentially resulting in prolonged residence time within the central nervous system [2] [12]. This extended half-life could translate to more sustained effects on glutamate signaling pathways compared to non-deuterated norketamine.
Electrophysiological recordings from hippocampal slice preparations reveal that norketamine enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic transmission [13] [14]. This potentiation occurs independently of direct α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor binding, suggesting an indirect mechanism involving altered glutamate release or receptor trafficking [14]. The enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function contributes to the compound's capacity to promote synaptic plasticity.
In primary cortical neuron cultures, norketamine treatment increases brain-derived neurotrophic factor release through glutamate-dependent mechanisms [15] [16]. This neurotrophin elevation occurs downstream of enhanced glutamatergic signaling and contributes to the activation of intracellular plasticity cascades. The brain-derived neurotrophic factor response demonstrates both rapid onset (within 1-2 hours) and sustained duration (24-48 hours), indicating persistent modulation of glutamate-dependent signaling [15].
Presynaptic mechanisms also contribute to norketamine's effects on glutamatergic transmission. Recent investigations using capacitance measurements demonstrate that ketamine metabolites can directly enhance presynaptic glutamate release through mechanisms involving increased calcium influx and expanded pools of release-ready vesicles [9]. This presynaptic potentiation persists for over 30 minutes following compound washout, suggesting long-lasting modifications to the glutamate release machinery [9].
The interaction between norketamine and metabotropic glutamate receptors adds additional complexity to its glutamatergic effects. Group I metabotropic glutamate receptors modulate N-methyl-D-aspartate receptor function through both classical G-protein signaling and rapid Homer protein-mediated mechanisms [13]. Norketamine may influence these modulatory pathways, resulting in altered sensitivity of glutamatergic responses to endogenous modulators.
Deuterated norketamine metabolites exert profound effects on neuroplasticity through multiple interconnected molecular pathways that collectively promote structural and functional synaptic modifications [17] [18] [19]. These neuroplasticity-enhancing mechanisms represent the foundation for the sustained therapeutic effects observed with ketamine and its metabolites in preclinical models of depression.
The brain-derived neurotrophic factor-tropomyosin receptor kinase B signaling cascade serves as a central pathway through which norketamine metabolites promote neuroplasticity [15] [18]. Following glutamate release enhancement, brain-derived neurotrophic factor secretion increases from both neurons and glial cells, leading to activation of tropomyosin receptor kinase B receptors [18]. This activation initiates downstream signaling through phosphatidylinositol 3-kinase-protein kinase B pathways, ultimately converging on mechanistic target of rapamycin complex 1 activation [18].
Mechanistic target of rapamycin complex 1 represents a critical regulatory hub for protein synthesis required for synaptic plasticity [18] [19]. Norketamine treatment rapidly increases mechanistic target of rapamycin complex 1 activity, as evidenced by enhanced phosphorylation of downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [18]. This activation occurs within 30-60 minutes of treatment and persists for 24-48 hours, providing a sustained window for plasticity-related protein synthesis.
Dendritic spine formation and maturation represent key structural manifestations of norketamine-induced neuroplasticity [19] [20] [21]. Two-photon microscopy studies in living brain tissue demonstrate that norketamine increases dendritic spine formation rates by 35-68% compared to control conditions [19] [20]. The newly formed spines exhibit characteristics of functional synapses, including appropriate morphology and persistence over multiple days [20] [21].
The temporal dynamics of spine formation follow a specific pattern following norketamine administration. Enhanced spinogenesis potential becomes detectable within 2-4 hours, peaks at 4-12 hours, and returns to baseline by 24 hours [17] [19]. However, the actual increase in spine density occurs with a delayed time course, becoming apparent at 12-24 hours and persisting for up to 2 weeks [20]. This temporal dissociation suggests that norketamine initially enhances the cellular capacity for plasticity, which subsequently manifests as structural modifications.
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation plays an essential role in norketamine-mediated neuroplasticity [15] [16] [22]. The compound promotes insertion of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors lacking the GluA2 subunit into synaptic sites [22]. This receptor subunit composition change enhances synaptic strength and calcium permeability, facilitating subsequent plasticity events. The effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor composition vary by brain region, with opposing effects observed in ventral tegmental area versus nucleus accumbens [22].
Synaptic protein expression undergoes substantial modifications following norketamine treatment [23] [21]. Key synaptic proteins including postsynaptic density protein-95, synaptophysin, and synapsin I demonstrate increased expression levels within 24-48 hours of treatment [23]. These protein changes reflect the molecular machinery required for new synapse formation and functional maturation of existing synaptic connections.
The neuroplasticity effects of deuterated norketamine may be enhanced compared to non-deuterated forms due to extended pharmacokinetic profiles [2] [12]. Slower metabolic clearance resulting from deuterium substitution could prolong the activation of plasticity-promoting pathways, potentially leading to more robust and sustained structural modifications. This hypothesis requires direct experimental validation through comparative studies of deuterated versus non-deuterated norketamine formulations.
| Plasticity Marker | Time Course | Magnitude of Change | Mechanism |
|---|---|---|---|
| Spine Formation Rate | 2-12 hours | +35-68% | AMPA receptor activation |
| Spine Density | 12 hours-2 weeks | +25-40% | BDNF-mTOR signaling |
| mTOR Activation | 30 minutes-24 hours | +150-200% | TrkB receptor signaling |
| Synaptic Protein Expression | 24-48 hours | +20-50% | Enhanced translation |
| BDNF Release | 1-6 hours | +100-300% | Glutamate-dependent |